Product packaging for Kevetrin hydrochloride(Cat. No.:CAS No. 66592-89-0)

Kevetrin hydrochloride

Cat. No.: B612082
CAS No.: 66592-89-0
M. Wt: 179.67 g/mol
InChI Key: NCXJZJFDQMKRKM-UHFFFAOYSA-N
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Description

Overview of Kevetrin (B1220759) Hydrochloride as a p53 Modulator in Cancer Therapy Research

Kevetrin hydrochloride, chemically known as thioureidobutyronitrile or 3-cyanopropyl carbamimidothioate hydrochloride, is a water-soluble, small molecule being investigated for its potential antineoplastic activity. medkoo.comresearchgate.netmdpi.comresearchgate.net The primary mechanism of action attributed to Kevetrin is the activation of the p53 tumor suppressor protein. medkoo.comglpbio.com In laboratory settings, activation of p53 by Kevetrin has been shown to induce the expression of downstream target genes, notably p21 and PUMA (p53 up-regulated modulator of apoptosis). medkoo.comglpbio.comclinicaltrials.gov The induction of p21 is linked to the inhibition of cancer cell growth, while the upregulation of PUMA is associated with the promotion of tumor cell death, or apoptosis. medkoo.comclinicaltrials.gov

Research indicates that Kevetrin may be effective in cancers harboring both wild-type and mutated p53, as well as in tumors that have developed resistance to multiple drugs. medkoo.comresearchgate.netglpbio.comclinicaltrials.gov In models with wild-type TP53, Kevetrin is thought to function by altering the E3 ligase activity of MDM2, a negative regulator of p53, which leads to the stabilization and activation of p53. researchgate.netnih.gov Studies have demonstrated its activity in various solid tumor models, including lung, breast, colon, and ovarian cancers, often exhibiting both p53-dependent and independent effects. researchgate.netresearchgate.netnih.gov

Preclinical investigations using human tumor xenograft models have shown Kevetrin to be effective. clinicaltrials.gov Furthermore, research has extended to hematological malignancies, with studies showing that Kevetrin can induce apoptosis in acute myeloid leukemia (AML) cell lines, irrespective of their TP53 mutation status. researchgate.netnih.govmedchemexpress.commedchemexpress.eu

Table 1: Preclinical Research Findings for this compound

Cell Line Type Kevetrin Concentration Duration of Exposure Observed Effect Reference
KASUMI-1 (AML, mutant TP53) 85, 170, 340 μM 6 h (pulsed) Dose-dependent inhibition of cell growth nih.govmedchemexpress.com
MOLM-13 (AML, wild-type TP53) 85, 170, 340 μM 6 h (pulsed) No effect on viability nih.govmedchemexpress.com
KASUMI-1 (AML, mutant TP53) 340 μM 24 h Induction of apoptosis medchemexpress.com
A2780 (Ovarian) 100, 200, 400 μM 48 h Increased mRNA and protein level of p53; induced p21 protein production medchemexpress.com
OCI-AML3 & NOMO-1 (AML) Not specified Not specified Arrested cell cycle at G0/G1 phase medchemexpress.com
OV-90 & OVCAR-3 (Ovarian Xenograft) 150-200 mg/kg 20 days Induced ~40% cell death; inhibited tumor growth medchemexpress.com

Historical Context of p53-Targeting Agents in Oncology Research

The journey to therapeutically target the p53 pathway is rooted in decades of fundamental cancer research. The p53 protein was first identified in 1979 and was initially misclassified as an oncogene due to its association with viral oncoproteins and its discovery in tumor cells. mdpi.comnih.govmdpi.com Subsequent research in the following decade corrected this perception, establishing p53 as a critical tumor suppressor gene. nih.gov Its role in monitoring cellular stress, including DNA damage, and initiating processes like cell cycle arrest or apoptosis earned it the moniker "guardian of the genome". nih.govfrontiersin.orgresearchgate.net

The significance of p53 in cancer became profoundly clear with the discovery that the TP53 gene is mutated in more than half of all human cancers. frontiersin.orgresearchgate.net These mutations are most commonly missense mutations, resulting in a full-length but dysfunctional protein. frontiersin.orgfrontiersin.org This high frequency of alteration makes p53 an exceptionally rational and compelling target for cancer therapy. frontiersin.orgmdpi.com

However, targeting p53 has proven to be a formidable challenge, leading some to consider it "undruggable" for many years. mdpi.comfrontiersin.org Early therapeutic strategies were broadly divided into two categories. The first approach aimed to reactivate functional, wild-type p53 in tumors where it is suppressed by negative regulators like MDM2 and MDMX. mdpi.commdpi.comaacrjournals.org A key breakthrough in this area was the development of the Nutlins, a class of small molecules that could inhibit the p53-MDM2 interaction, thereby liberating p53 to perform its tumor-suppressive functions. mdpi.com The second major strategy has focused on restoring wild-type function to the mutant p53 protein itself. frontiersin.orgmdpi.com Small molecules like PRIMA-1 (now known as APR-246) were developed to refold mutant p53 into a more wild-type-like conformation, and these agents have advanced into clinical trials. mdpi.comaacrjournals.org Despite these advances, the diversity of p53 mutations and the protein's lack of traditional druggable pockets continue to pose significant hurdles for drug developers. mdpi.comfrontiersin.orgoup.com

Significance of this compound in Current Cancer Research Landscape

This compound holds a notable position in the current cancer research landscape due to its demonstrated ability to act on cancer cells with both wild-type and mutant p53 status in preclinical models. medkoo.comresearchgate.netclinicaltrials.gov This broad activity is a significant attribute, given that a majority of human cancers harbor p53 mutations. frontiersin.org Another area of interest is its efficacy in preclinical models of multi-drug resistant cancers, addressing a major clinical challenge in oncology. clinicaltrials.govfiercebiotech.com

The transition of Kevetrin from preclinical to clinical research marks a critical step in its development. A Phase 1 clinical trial involving patients with advanced solid tumors was successfully completed, establishing a tolerability profile for the compound. clinicaltrials.govfiercebiotech.comfirstwordpharma.com Subsequently, a Phase 2a trial was completed in patients with late-stage, platinum-resistant/refractory ovarian cancer, which reported positive anti-cancer activity and confirmed the modulation of p53. firstwordpharma.comovariancancernewstoday.com The U.S. Food and Drug Administration (FDA) has granted Kevetrin Orphan Drug designation for the treatment of ovarian cancer, pancreatic cancer, and retinoblastoma, highlighting its potential in these specific indications. mdpi.com

The potential applicability of Kevetrin may extend to hematological malignancies, as studies have shown it induces apoptosis in AML cells. researchgate.netnih.govmedchemexpress.commedchemexpress.eu The mechanism of activating p53 and inducing its downstream target p21 has been used as a pharmacodynamic biomarker in clinical studies, with increased p21 expression being measured in patients following treatment. mdpi.comclinicaltrials.gov Researchers are also evaluating Kevetrin as a component of combination therapies and are considering the development of an oral formulation to improve dosing convenience. fiercebiotech.comfirstwordpharma.comovariancancernewstoday.com

Table 2: Clinical Trial Information for this compound

Trial Identifier Phase Status Condition(s) Key Objectives/Findings Reference
NCT01664000 Phase 1 Completed Advanced Solid Tumors Met objectives for safety and tolerability; provided pharmacokinetic data; showed modulation of p53 pathway via increased p21 expression. clinicaltrials.govfiercebiotech.comfirstwordpharma.comovariancancernewstoday.com
NCT03042702 Phase 2a Completed Late-Stage, Platinum-Resistant/Refractory Ovarian Cancer Showed positive anti-cancer results; confirmed modulation of p53 protein and related pathways in tumor biopsies. firstwordpharma.comovariancancernewstoday.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClN3S B612082 Kevetrin hydrochloride CAS No. 66592-89-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-89-0
Record name 4-Isothioureidobutyronitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Molecular and Cellular Mechanisms of Action of Kevetrin Hydrochloride

p53-Dependent Mechanisms of Action

In cancer cells with functional, wild-type p53, Kevetrin (B1220759) works to amplify the protein's tumor-suppressing capabilities. This involves stabilizing the p53 protein, which is often kept at low levels in cancer cells, and promoting its activity as a transcription factor. spandidos-publications.comsigmaaldrich.com This enhanced activity leads to the expression of genes that can halt cell proliferation and trigger programmed cell death, or apoptosis. aacrjournals.orgfirstwordpharma.com

Under normal cellular conditions, p53 levels are kept low through continuous degradation, a process primarily mediated by the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2). spandidos-publications.comspandidos-publications.com Kevetrin intervenes in this process to protect and activate p53.

Research indicates that Kevetrin treatment leads to an increase in the activated form of p53. aacrjournals.orgresearchgate.net One key mechanism is the phosphorylation of p53 at specific sites, such as serine 15. aacrjournals.org This phosphorylation is a critical stress-response signal that reduces the interaction between p53 and its negative regulator, MDM2. aacrjournals.org By disrupting this interaction, Kevetrin prevents the MDM2-mediated degradation of p53, leading to its stabilization and accumulation in the cell. spandidos-publications.comasco.org Furthermore, Kevetrin can induce the monoubiquitination of wild-type p53, which enhances its stability. asco.orgbiospace.com This stabilization is crucial for p53 to effectively carry out its function as a transcription factor that controls cell growth and apoptosis. aacrjournals.org

Table 1: Effect of Kevetrin on p53 Activation in Cancer Cell Lines

Cell Linep53 StatusTreatment DetailsObserved Effect on p53Reference
A549 (Lung Carcinoma)Wild-Type400 µM for 48 hoursConcentration-dependent increase in phosphorylation at serine 15, enhanced activated p53 levels. aacrjournals.org
A2780 (Endometrioid Carcinoma)Wild-Type100, 200, 400 µM for 48 hoursSignificant increase in p53 protein levels. medchemexpress.comaacrjournals.org
OVCAR-3 (High-Grade Serous Ovarian)MutantNot SpecifiedDownregulated oncogenic mutant p53. sigmaaldrich.comaacrjournals.org
MOLM-13 (Acute Myeloid Leukemia)Wild-Type85, 170, 340 µM for 48 hoursEnriched transcriptional gene signature involved in the p53 pathway. spandidos-publications.com

Once activated and stabilized, p53 functions as a transcription factor, binding to DNA and initiating the expression of a suite of target genes that govern cellular responses to stress. glpbio.comspandidos-publications.com Kevetrin has been shown to enhance the expression of several critical p53 target genes, thereby driving the cellular outcomes of cell cycle arrest and apoptosis. aacrjournals.orgspandidos-publications.com In MOLM-13 acute myeloid leukemia (AML) cells, treatment with Kevetrin led to the increased expression of 24 bona fide p53 target genes. spandidos-publications.com

A primary target of p53 is the gene CDKN1A, which encodes the p21 protein (also known as Waf1). aacrjournals.orgspandidos-publications.com p21 is a potent cyclin-dependent kinase (CDK) inhibitor and plays a crucial role in halting cell cycle progression. aacrjournals.orgbiospace.com Multiple studies have demonstrated that Kevetrin treatment leads to a significant, dose-dependent upregulation of p21. aacrjournals.orgspandidos-publications.com For instance, in A549 lung cancer cells and TP53-wt AML cell lines, Kevetrin induced a notable increase in p21 expression. aacrjournals.orgspandidos-publications.com This effect is directly linked to p53 activation, as experiments using siRNA to deplete p53 in A2780 ovarian cancer cells showed a corresponding reduction in Kevetrin-induced p21 expression. aacrjournals.org The induction of p21 is a key mechanism by which Kevetrin mediates cell cycle arrest. aacrjournals.orgaacrjournals.org

To trigger apoptosis, activated p53 induces the expression of pro-apoptotic genes, including PUMA (BBC3). glpbio.comaacrjournals.org PUMA is a BH3-only protein that is a critical mediator of p53-dependent apoptosis. firstwordpharma.comclinicaltrials.gov Research has confirmed that Kevetrin treatment leads to increased expression of PUMA. aacrjournals.orgasco.orgaacrjournals.org In A2780 ovarian cancer cells, Kevetrin induced PUMA levels in a dose-dependent manner. aacrjournals.org This upregulation of PUMA is a direct consequence of p53 activation and is a pivotal step in Kevetrin's ability to cause cancer cell death. aacrjournals.orgfirstwordpharma.com

Table 2: Kevetrin-Induced Upregulation of p53 Target Genes

Target GeneCell Line(s)p53 StatusKey FindingReference(s)
p21 (CDKN1A)A549, A2780, MOLM-13, OCI-AML3Wild-TypeDose-dependent increase in p21 mRNA and protein levels. aacrjournals.orgspandidos-publications.commedchemexpress.comaacrjournals.org
p21 (CDKN1A)SKOV-3, OVCAR-3Deleted/MutantIncreased p21 mRNA levels, suggesting p53-independent mechanisms also exist. spandidos-publications.comaacrjournals.org
PUMAA549, A2780Wild-TypeDose-dependent induction of PUMA expression. aacrjournals.orgaacrjournals.orgaacrjournals.org
MDM2MOLM-13Wild-TypeIncreased expression as part of a negative feedback loop. spandidos-publications.com
NOXA (PMAIP1)MOLM-13, KASUMI-1Wild-Type/MutantUpregulated expression. spandidos-publications.com

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby acting as its primary negative regulator. spandidos-publications.comspandidos-publications.com The E3 ligase function of MDM2 is essential for controlling p53 stability. nih.govnih.gov Kevetrin has been shown to modulate the activity of MDM2. spandidos-publications.comasco.org Studies suggest that Kevetrin alters the E3 ligase processivity of MDM2, which contributes to the stabilization and activation of p53. spandidos-publications.comaacrjournals.orgresearchgate.net This interference with MDM2's enzymatic function is a key part of Kevetrin's transcriptional-independent mechanism for inducing apoptosis. aacrjournals.org By inhibiting MDM2's ability to effectively tag p53 for destruction, Kevetrin ensures that p53 levels can rise in response to cellular stress, allowing it to perform its tumor suppressor functions. aacrjournals.orgspandidos-publications.com

A major consequence of p53 activation by Kevetrin is the induction of cell cycle arrest. aacrjournals.orgspandidos-publications.com This halt in cellular proliferation provides time for DNA repair or, if the damage is too severe, can lead to apoptosis. The induction of the CDK inhibitor p21 is a central event in this process. aacrjournals.orgaacrjournals.org By inhibiting CDKs, p21 prevents the cell from progressing through the phases of the cell cycle. aacrjournals.org

In various cancer cell lines, Kevetrin has been observed to cause cell cycle arrest at different phases. For example, treatment of A549 lung adenocarcinoma cells resulted in a G2/M phase arrest. aacrjournals.orgresearchgate.net In other models, such as OCI-AML3 and NOMO-1 AML cells, a significant accumulation of cells in the G0/G1 phase was observed. spandidos-publications.com This demonstrates that the specific outcome can be cell-type dependent, but the overarching effect of halting proliferation via p53-dependent pathways is consistent. aacrjournals.orgspandidos-publications.com

G0/G1 Phase Arrest

Induction of Apoptosis

A primary mechanism of Kevetrin's antitumor activity is the induction of programmed cell death, or apoptosis, in cancer cells. glpbio.commedchemexpress.commedchemexpress.euszabo-scandic.com This pro-apoptotic effect has been documented in various cancer models, including those with both functional and mutated p53. researchgate.netimmunomart.comnih.gov In some cell lines, the induction of apoptosis is characterized by the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP). researchgate.net

In cancer cells with wild-type TP53 (TP53-wt), Kevetrin's mechanism is largely p53-dependent. researchgate.netresearchgate.net It activates and stabilizes the p53 protein, leading to increased expression of its downstream targets. researchgate.net Studies on TP53-wt AML cell lines, such as OCI-AML3 and MOLM-13, show significant induction of apoptosis following continuous treatment. researchgate.netnih.gov

The activation of p53 by Kevetrin involves several molecular events. Research indicates that Kevetrin treatment leads to an increase in the phosphorylation of p53 at serine 15. researchgate.net This phosphorylation event is critical as it reduces the interaction between p53 and its negative regulator, MDM2, an oncoprotein that targets p53 for degradation. researchgate.netmdpi.com By disrupting this interaction, Kevetrin stabilizes p53, allowing it to accumulate and function as a transcription factor. researchgate.netresearchgate.net This activation leads to the upregulation of p53 target genes, such as p21 (also known as WAF1) and PUMA (p53 upregulated modulator of apoptosis), which play crucial roles in mediating cell cycle arrest and apoptosis. researchgate.netmdpi.com

Kevetrin also effectively induces apoptosis in cancer cells that harbor mutations in the TP53 gene. researchgate.netmedchemexpress.comimmunomart.commedchemexpress.eunih.gov In studies involving TP53-mutant AML cell lines like KASUMI-1 and NOMO-1, Kevetrin treatment resulted in significant cell growth arrest and apoptosis. researchgate.netnih.gov Notably, some TP53-mutant models have displayed a higher sensitivity to the compound. researchgate.net For instance, Kevetrin significantly inhibited the growth of KASUMI-1 cells in a dose-dependent manner. medchemexpress.comimmunomart.com

The mechanism in these cells is, by necessity, different from the wild-type pathway. One hypothesized p53-independent mechanism involves the downregulation of histone deacetylase 6 (HDAC6). researchgate.net This action is thought to negatively affect the HDAC6-Hsp90 chaperone axis, which can lead to the degradation of mutated p53 protein. researchgate.net Furthermore, in TP53-mutant models, Kevetrin treatment has been shown to force the expression of the pro-apoptotic protein BID while decreasing levels of the anti-apoptotic protein MCL1. researchgate.net

Apoptosis in TP53 Wild-Type Cells

p53-Independent Mechanisms of Action

Beyond its effects on p53, Kevetrin influences other cellular pathways to exert its anti-cancer effects. These p53-independent mechanisms are evident from its activity in cells with mutated or deficient p53. researchgate.netresearchgate.net

Gene Expression Profiling and Transcriptional Changes

Gene expression analysis in AML cells following Kevetrin exposure has revealed a common core transcriptional program that is altered regardless of TP53 status. researchgate.netnih.gov A significant finding is the downregulation of gene signatures associated with glycolysis, DNA repair, and the unfolded protein response (UPR). researchgate.netresearchgate.netnih.gov

Further p53-independent effects include the downregulation of the transcription factor E2F1 and its target genes in both TP53-mutant and wild-type models. researchgate.netcaymanchem.combiomol.com In TP53-mutant ovarian cancer cell lines, a p53-independent upregulation of p21 expression has been observed. researchgate.net Additionally, studies have reported that Kevetrin can induce the expression of metallothionein (B12644479) (MT) and down-regulate genes associated with the WNT/β-catenin signaling pathway, such as forkhead box K2, and the transcription factor STAT5A. medchemexpress.com

Data Tables

Table 1: Summary of Kevetrin Hydrochloride's Effects on Cell Lines

Cell LineCancer TypeTP53 StatusG0/G1 ArrestG2/M ArrestApoptosisKey Molecular Findings
OCI-AML3 Acute Myeloid LeukemiaWild-TypeYes researchgate.netmedchemexpress.comYes researchgate.netYes researchgate.netAccumulation in G0/G1 and G2/M phases. researchgate.net
NOMO-1 Acute Myeloid LeukemiaMutantYes researchgate.netmedchemexpress.comNoYes researchgate.netSignificant accumulation of cells in G0/G1 phase. researchgate.net
MOLM-13 Acute Myeloid LeukemiaWild-TypeNo researchgate.netmedchemexpress.comNoYes researchgate.netNo significant cell cycle alterations observed. researchgate.net
KASUMI-1 Acute Myeloid LeukemiaMutantNo researchgate.netmedchemexpress.comNoYes researchgate.netHigher sensitivity to apoptosis induction. researchgate.net
A549 Lung AdenocarcinomaWild-TypeNoYes researchgate.netYes researchgate.netMarked decline in CDK1, cdc25B; increased Wee1. researchgate.net
Downregulation of DNA Repair Signatures

Modulation of Oncogenic Pathways

In addition to its impact on fundamental cellular processes, this compound also modulates key oncogenic signaling pathways that are frequently dysregulated in cancer.

The oncoprotein c-Myc is a critical driver of cell proliferation and is often overexpressed in various cancers, including acute myeloid leukemia (AML). spandidos-publications.com Research has shown that kevetrin treatment can lead to the downregulation of MYC target gene sets. researchgate.netspandidos-publications.com This suggests that kevetrin can dampen the oncogenic activity of c-Myc, contributing to its anti-proliferative effects. researchgate.net The crosstalk between c-Myc and p53 is a crucial aspect of tumor suppression, and kevetrin's ability to influence this network is a key feature of its mechanism. spandidos-publications.com

Impact on the Tumor Microenvironment

Downregulation of CCL2 (MCP-1)

Kevetrin's primary mechanism involves the activation and stabilization of the p53 protein. spandidos-publications.com The tumor suppressor p53 is a known regulator of the inflammatory chemokine CCL2 (C-C motif chemokine ligand 2), also known as monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govfrontiersin.org Research has shown that p53 can suppress the expression of CCL2. nih.govfrontiersin.org For instance, the accumulation of p53 in mouse macrophages was found to significantly decrease the production of CCL2 induced by lipopolysaccharides. nih.govnih.gov This regulatory action is achieved through p53 binding to the 5' untranslated region of the CCL2 gene. nih.govnih.gov Given that Kevetrin is a potent activator of p53, its action leads to the downstream modulation of p53-regulated genes. spandidos-publications.com Therefore, the activation of p53 by Kevetrin can contribute to the downregulation of CCL2, a chemokine involved in the migration and infiltration of monocytes, memory T lymphocytes, and natural killer (NK) cells. nih.gov The loss of p53 has been associated with an increase in CCL2 expression and the infiltration of immunosuppressive myeloid cells into tumors. frontiersin.org

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The p53 protein, which is activated by Kevetrin, plays a significant role in blocking angiogenesis. researchgate.netspandidos-publications.comnih.gov Wild-type p53 can inhibit angiogenesis through multiple mechanisms. It negatively regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org Studies have shown that the restoration of wild-type p53 function in sarcoma cells suppresses angiogenesis by decreasing the expression of both VEGF mRNA and protein. aacrjournals.org

Furthermore, p53 activation promotes the Mdm2-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that activates VEGF expression in response to low oxygen levels (hypoxia) within a tumor. nih.govresearchgate.net Loss of p53 function leads to higher levels of HIF-1α and consequently increased VEGF expression, promoting the angiogenic switch that allows tumors to grow and metastasize. nih.govresearchgate.net Additionally, p53 can increase the production of anti-angiogenic factors, such as Arresten (derived from the COL4A1 gene), further contributing to the suppression of new blood vessel formation.

Enhanced T Cell Infiltration

The tumor microenvironment (TME) is crucial in cancer progression, and the infiltration of immune cells, particularly CD8+ T cells, is often associated with a better prognosis. nih.govscielo.br The status of the p53 protein, which Kevetrin targets, is strongly linked to the level of CD8+ T cell infiltration into the TME. nih.govscielo.br Wild-type p53 can enhance the presentation of tumor antigens to T cells by upregulating the expression of genes like TAP1 (Transporter associated with Antigen Processing 1) and ERAP1 (Endoplasmic Reticulum Aminopeptidase 1), which are involved in the MHC class I antigen presentation pathway. biologists.comnih.gov This improved antigen presentation can lead to better recognition and killing of tumor cells by CD8+ T cells. In several cancer types, including head and neck squamous cell carcinoma (HNSC) and uterine corpus endometrial carcinoma (UCEC), a wild-type TP53 status is associated with higher infiltration of CD8+ T cells compared to tumors with mutant p53. nih.govscielo.br Conversely, p53 mutations are often associated with a non-T cell infiltrated tumor phenotype. frontiersin.org By activating p53, Kevetrin can potentially reverse this immune evasion, promoting a more favorable, "hot" tumor microenvironment with increased T cell presence.

Altered Rb-E2F Tumor Suppressor Pathway Targeting

Beyond its effects on p53, Kevetrin also influences the Retinoblastoma (Rb)-E2F tumor suppressor pathway. spandidos-publications.com This pathway is a critical regulator of the cell cycle, and its disruption is a common event in many cancers. nih.govmdpi.com The Rb protein acts as a brake on cell cycle progression by binding to and inhibiting E2F transcription factors, which control the expression of genes necessary for cell proliferation. mdpi.commdpi.com

A specific mechanism through which Kevetrin targets the Rb-E2F pathway is by downregulating the E2F1 transcription factor. spandidos-publications.com This effect has been observed in both TP53-wild-type and TP53-mutant cancer models, indicating a mechanism that can be independent of p53 status. spandidos-publications.com The downregulation of E2F1 disrupts the transcriptional network that drives cell proliferation. nih.gov Reducing the levels of E2F1 can lead to the decreased expression of numerous cell cycle regulators, ultimately suppressing cancer cell growth. nih.govplos.org This action on the Rb-E2F1 axis represents another key component of Kevetrin's multi-pronged approach to tumor suppression. spandidos-publications.com

Data Tables

Table 1: Summary of this compound's p53-Mediated Mechanisms

MechanismTarget Pathway/MoleculeDownstream EffectReference
Immune Modulation CCL2 (MCP-1)Downregulation of expression, potentially reducing recruitment of certain immune cells. nih.gov, nih.gov, frontiersin.org
Anti-Angiogenesis VEGF, HIF-1αInhibition of pro-angiogenic factors. researchgate.net, nih.gov, aacrjournals.org
Anti-Angiogenesis Arresten (COL4A1)Induction of anti-angiogenic factors.
Immune Infiltration TAP1, ERAP1Upregulation, enhancing antigen presentation to T cells. biologists.com, nih.gov

Table 2: this compound's Effect on the Rb-E2F Pathway

MechanismTarget MoleculeEffect in Cancer CellsReference
Cell Cycle Regulation E2F1Downregulation of protein levels. spandidos-publications.com
Tumor Suppression E2F1 Target GenesDecreased expression, leading to suppression of cell proliferation. spandidos-publications.com, nih.gov

Iii. Preclinical Research and in Vitro/in Vivo Studies

Cell Line Studies

Studies on various cancer cell lines have been instrumental in elucidating the cellular and molecular pathways affected by Kevetrin (B1220759). researchgate.net A significant focus of this research has been on the tumor suppressor protein p53, a key regulator of cell growth and apoptosis. glpbio.comresearchgate.net

In cancer cell lines with a normal, or "wild-type," TP53 gene, Kevetrin has demonstrated the ability to induce cell cycle arrest and apoptosis (programmed cell death). researchgate.net This effect is linked to its ability to activate and stabilize p53. researchgate.net For instance, in the A549 human lung adenocarcinoma cell line, which has wild-type p53, Kevetrin treatment led to increased levels of activated p53 and the expression of p21, a protein that halts the cell cycle. researchgate.netcaymanchem.com This activation of the p53 pathway ultimately contributes to the inhibition of cancer cell growth and the induction of apoptosis. glpbio.comresearchgate.net Studies on acute myeloid leukemia (AML) cell lines with wild-type TP53, such as OCI-AML3 and MOLM-13, also showed that continuous treatment with Kevetrin resulted in significant cell growth arrest and apoptosis. researchgate.net

Table 1: Effect of Kevetrin on TP53 Wild-Type Cancer Cell Lines

Cell Line Cancer Type Key Findings
A549 Lung Adenocarcinoma Increased activated p53 levels, enhanced p21 expression, induced cell cycle arrest and apoptosis. researchgate.netcaymanchem.com
OCI-AML3 Acute Myeloid Leukemia Continuous exposure led to significant cell growth arrest and apoptosis. researchgate.net

Kevetrin has also shown activity in cancer cells that harbor a mutated TP53 gene, suggesting a p53-independent mechanism of action. researchgate.netresearchgate.net In AML cell lines with mutated TP53, specifically KASUMI-1 and NOMO-1, Kevetrin induced significant cell growth arrest and apoptosis. researchgate.net Notably, these TP53-mutant models displayed a higher sensitivity to the compound compared to their wild-type counterparts. researchgate.net Pulsed exposure to Kevetrin was found to be effective in mutant cells, whereas it had no effect on wild-type cells under the same conditions. researchgate.net Research on ovarian cancer cell lines with mutated TP53 also indicated a p53-independent upregulation of p21 expression following Kevetrin treatment. researchgate.net This suggests that Kevetrin may be effective in cancers that have become resistant to other therapies due to TP53 mutations. glpbio.com

Table 2: Effect of Kevetrin on TP53 Mutant Cancer Cell Lines

Cell Line Cancer Type Key Findings
KASUMI-1 Acute Myeloid Leukemia Higher sensitivity to Kevetrin, significant cell growth arrest and apoptosis. researchgate.net
NOMO-1 Acute Myeloid Leukemia Significant cell growth arrest and apoptosis. researchgate.net

Research has highlighted a differential sensitivity to Kevetrin among various AML cell lines. researchgate.net A study involving both TP53 wild-type (OCI-AML3, MOLM-13) and TP53 mutant (KASUMI-1, NOMO-1) AML cell lines demonstrated that while continuous exposure was effective in all cell lines, the TP53-mutant lines exhibited greater sensitivity. researchgate.net Furthermore, pulsed exposure to Kevetrin was effective in the mutant cell lines but not in the wild-type ones. researchgate.net Gene expression analysis revealed a common set of transcriptional changes after drug exposure in both types of cell lines, including the downregulation of pathways involved in glycolysis, DNA repair, and the unfolded protein response. researchgate.net These findings point to a preferential cytotoxic activity of Kevetrin against blast cells in both TP53 wild-type and mutant primary AML. researchgate.net

Gene expression profiling of AML cell lines treated with Kevetrin has revealed changes in the expression of various genes. ehaweb.org In the TP53-mutant KASUMI-1 cell line, short-term treatment with Kevetrin led to a notable upregulation of metallothionein (B12644479) 1 and 2. ehaweb.org Metallothioneins are proteins involved in processes like detoxification of heavy metals and protection against oxidative stress.

Differential Sensitivity in Acute Myeloid Leukemia (AML) Cell Lines

Xenograft Models

To evaluate its anti-tumor effects in a living organism, Kevetrin has been tested in xenograft models, where human cancer cells are implanted into mice.

Kevetrin has demonstrated potent anti-tumor efficacy across a range of carcinoma xenograft models. glpbio.comxcessbio.com Studies have shown that it can reduce tumor growth in models of lung, breast, colon, and squamous cell carcinoma. glpbio.comcaymanchem.com Specifically, Kevetrin administration was found to reduce tumor growth in mouse xenograft models of MDA-MB-231 (breast cancer), HT-29 (colon cancer), PC3 (prostate cancer), HCT15 (colon cancer), A549 (lung cancer), NCI-H1975 (lung cancer), CRL-1619, LNCaP (prostate cancer), MIA PaCa (pancreatic cancer), and SCC-5 (squamous cell carcinoma). caymanchem.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Kevetrin hydrochloride
Metallothionein
p21
Prostate Carcinoma Xenografts (e.g., PC-3, LNCaP)

Efficacy in Leukemia Tumor Models

Kevetrin has been investigated for its effects on leukemia cells, particularly acute myeloid leukemia (AML). researchgate.net It has shown the ability to induce apoptosis in both TP53 wild-type and mutant AML cells. researchgate.netmedchemexpress.com In vitro studies on AML cell lines demonstrated that continuous exposure to Kevetrin resulted in significant cell growth arrest and apoptosis. researchgate.net Notably, models with mutated TP53 showed higher sensitivity to the compound. researchgate.net Kevetrin also exhibited preferential cytotoxic activity against primary AML blast cells. researchgate.net

Table 7: Effect of Kevetrin on Leukemia Cell Lines

Cell Line Type Key Findings
TP53 Wild-Type AML (OCI-AML3, MOLM-13) Continuous treatment leads to significant cell growth arrest and apoptosis. researchgate.net
TP53-Mutant AML (KASUMI-1, NOMO-1) Displays higher sensitivity to Kevetrin with significant cell growth arrest and apoptosis upon continuous treatment. researchgate.net

| Primary AML Blasts | Shows a dose-dependent decrease in cell viability and a significant increase in apoptosis. researchgate.net |

Combination Therapies Research

Preclinical research has explored the potential of this compound in various combination therapy settings. These investigations aim to understand if Kevetrin can synergize with other treatments to enhance therapeutic outcomes, particularly in the fields of oncology and infectious diseases. By activating the p53 tumor suppressor protein, Kevetrin introduces a mechanism that can complement or augment the efficacy of other agents.

The activation of the p53 pathway by compounds like this compound presents a compelling rationale for combination with cancer immunotherapies. Research into other p53-activating molecules has shown that this pathway can initiate a "viral mimicry" response within cancer cells. aacrjournals.org This response involves the expression of endogenous retroviruses (ERVs), leading to the production of double-stranded RNA, which in turn triggers an interferon (IFN) pathway. aacrjournals.org This cascade can enhance the processing and presentation of tumor antigens, potentially making tumors more visible and susceptible to the immune system. aacrjournals.org

Furthermore, the activation of p53 can influence the tumor microenvironment, potentially transforming it into a phenotype more favorable for anti-tumor immunity. aacrjournals.org For instance, studies with MDM2 inhibitors, which also activate p53, have demonstrated an induction of PD-L1, suggesting a potential synergy with immune checkpoint inhibitors. aacrjournals.org While direct preclinical studies combining this compound specifically with checkpoint inhibitors are not extensively detailed, its core mechanism of activating p53 suggests a strong potential to boost anticancer immune surveillance and help overcome resistance to immunotherapies. aacrjournals.org

This compound has been investigated in combination with the chemotherapeutic agent cisplatin (B142131) for its potential to eliminate intracellular mycobacteria. In a study using Mycobacterium smegmatis-infected RAW264.7 macrophages, the combination of this compound with a low concentration of cisplatin demonstrated a significantly enhanced effect on the elimination of the bacteria. plos.orgplos.org

The underlying mechanism involves the promotion of apoptosis in the host macrophages. plos.orgplos.org Low concentrations of cisplatin were found to activate the JAK, p38 MAPK, and PI3K pathways, which promotes the phosphorylation of the p53 protein. plos.orgplos.org this compound, as a p53 promoter, further enhances this effect. plos.org This activation leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, driving the cell towards apoptosis and thereby eliminating the intracellular mycobacteria and reducing their spread. plos.orgplos.org

The study showed that while cisplatin alone could reduce the bacterial count in macrophages, the addition of this compound, a p53 promoter, significantly increased this effect. plos.orgplos.org Conversely, combining cisplatin with a p53 inhibitor (Pifithrin-α hydrobromide) reduced its efficacy. plos.orgresearchgate.net

Table 1: Effect of this compound and Cisplatin Combination on Mycobacterial Load in Macrophages

Treatment GroupDescriptionObserved Effect on Intracellular Mycobacteria
Cisplatin (DDP)Treatment with 1 µg/mL Cisplatin alone.Reduction in bacterial count. plos.org
Cisplatin + this compoundCombination of 1 µg/mL Cisplatin with 10 µM this compound (p53 promoter).Significantly increased elimination of mycobacteria compared to Cisplatin alone. plos.orgplos.org
Cisplatin + Pifithrin-α hydrobromideCombination of 1 µg/mL Cisplatin with 10 µM Pifithrin-α hydrobromide (p53 inhibitor).Reduced the antimycobacterial effect of Cisplatin. plos.orgresearchgate.net

The mutation of the TP53 gene is a frequent event in human cancers and is often associated with resistance to standard chemotherapeutic agents. numberanalytics.comnih.gov Restoring the function of the p53 pathway is therefore a key strategy for overcoming chemoresistance. This compound, as an activator of p53, has shown potential in this area, particularly as it may be effective in cancers with mutated p53. medkoo.comglpbio.com

Preclinical studies suggest that Kevetrin may act as a sensitizer, enhancing the efficacy of other cancer therapies. For example, in a study on head and neck cancer lines, combining Kevetrin with radiation showed superior results in controlling tumor size compared to either treatment alone, suggesting Kevetrin may act as a "radiosensitizer". technologynetworks.com This sensitization is attributed to its interaction with and activation of p53. technologynetworks.com

The loss of functional p53 is linked to worsened prognosis and reduced efficacy of chemotherapy. tandfonline.com By activating the p53 pathway, Kevetrin can induce the expression of target genes like p21, which inhibits cell cycle progression, and PUMA, which promotes apoptosis. medkoo.comglpbio.comclinicaltrials.gov This action could potentially lower the threshold for cell death induced by DNA-damaging agents like chemotherapy and radiation. tandfonline.comresearchgate.net Nonclinical studies have shown that Kevetrin is effective in multi-drug resistant tumor models, reinforcing its potential to treat tumors that have become resistant to standard chemotherapy. clinicaltrials.gov Research has demonstrated Kevetrin's potent anti-tumor activity across a range of human tumor xenografts, including those known for drug resistance. medkoo.comcaymanchem.com

Table 2: Examples of Human Tumor Xenograft Models with Demonstrated Anti-Tumor Activity by Kevetrin

Cancer TypeCell Line / Model
Lung CancerA549, NCI-H1975 medkoo.comcaymanchem.com
Breast CancerMDA-MB-231 medkoo.comcaymanchem.com
Colon CancerHT-29, HCT-15 medkoo.comcaymanchem.com
Prostate CancerPC-3, LNCaP medkoo.comcaymanchem.com
Pancreatic CancerMIA PaCa caymanchem.com
Squamous Cell CarcinomaSCC-5 caymanchem.com
LeukemiaK-562 medkoo.com

Iv. Clinical Development and Translational Research

Phase 1 Clinical Trials

Initial clinical studies of Kevetrin (B1220759) hydrochloride were designed to assess its safety and tolerability in humans, as well as to understand its behavior in the body. These trials were crucial in determining a safe dose for further studies and in observing early signs of anti-tumor activity. clinicaltrials.gov

A Phase 1, open-label, dose-escalation study was conducted in adult patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) of Kevetrin. clinicaltrials.gov The study also aimed to establish a safe dose for future trials and to characterize the pharmacokinetic and pharmacodynamic profile of the compound. clinicaltrials.gov The pharmacokinetic analysis was performed using standard noncompartmental methods to estimate parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). clinicaltrials.gov

The study design involved administering Kevetrin as a one-hour intravenous infusion once a week for three weeks, followed by a one-week rest period, completing a 28-day cycle. asco.org The starting dose was 10 mg/m². asco.org A "3+3" design was employed, where cohorts of three to six patients were evaluated at each dose level to inform dose escalation based on observed adverse events. asco.org

The Phase 1 trial enrolled over 40 patients with various advanced solid tumors. bioworld.com The primary objectives were to assess the safety and tolerability of Kevetrin, which was found to be well-tolerated. bioworld.comfiercebiotech.com The study also provided key information on the pharmacokinetics of Kevetrin, which showed dose-dependent characteristics. bioworld.com These findings were instrumental in designing subsequent Phase 2 studies. fiercebiotech.com The trial was conducted at Dana-Farber Cancer Institute and Beth Israel Deaconess Medical Center. fiercebiotech.com

A key secondary objective of the Phase 1 trial was to investigate whether Kevetrin induces changes in the biomarker p21 in peripheral blood lymphocytes. clinicaltrials.gov The protein p21 is a downstream target of p53 and its increased expression can indicate the activation of the p53 pathway. clinicaltrials.gov In preclinical studies, Kevetrin was shown to induce the expression of p21. asco.org

In the clinical setting, p21 expression was measured in peripheral blood mononuclear cells as a pharmacodynamic biomarker. asco.org Preliminary results from 31 evaluable patients showed that 68% demonstrated an increase in p21 expression, with 48% showing a meaningful increase of at least 10%. bioworld.com Among 15 evaluable patients with gynecological cancers, 73% showed an increase in p21 expression. bioworld.com Both participants with prostate cancer also exhibited an increase. bioworld.com

Studies in Advanced Solid Tumors

Phase 2 Clinical Trials

Following the Phase 1 studies, Kevetrin hydrochloride advanced to Phase 2 clinical trials to further evaluate its efficacy and to continue monitoring its safety in specific cancer patient populations. clinicaltrials.govglobenewswire.com

A Phase 2a clinical trial was initiated to evaluate Kevetrin in patients with late-stage, platinum-resistant/refractory ovarian cancer. globenewswire.comclinicaltrials.gov This open-label, dose-escalation study was designed to assess safety, tolerability, changes in biomarkers, and objective tumor response. clinicaltrials.gov The trial planned to enroll approximately 10 participants into two cohorts. clinicaltrials.gov One of the key goals was to evaluate the pharmacokinetics of Kevetrin in this specific patient population. clinicaltrials.gov The study has been completed. clinicaltrials.gov

A significant finding from the Phase 2a trial in ovarian cancer was the observation of intra-tumor p53 modulation. globenewswire.comfirstwordpharma.com This was a primary objective of the study, and the analysis of the initial patients at the lowest dose confirmed that Kevetrin could modulate the p53 tumor-suppressor protein within the tumor itself. firstwordpharma.com This provided direct evidence of the drug's mechanism of action in patients. globenewswire.comfirstwordpharma.com

Studies in Ovarian Cancer

Orphan Drug Designations

This compound has received multiple Orphan Drug Designations from regulatory bodies, highlighting its potential in treating rare and serious diseases. This designation provides incentives to support the development of drugs for underserved patient populations. The U.S. Food and Drug Administration (FDA) has granted this status to Kevetrin for ovarian cancer, pancreatic cancer, and retinoblastoma. firstwordpharma.comfirstwordpharma.com

The FDA granted Orphan Drug Designation to Kevetrin for the treatment of ovarian cancer. europeanpharmaceuticalreview.com This decision was influenced by promising results in clinical trials for patients with late-stage, platinum-resistant/refractory ovarian cancer. firstwordpharma.comovariancancernewstoday.com A Phase 2a clinical trial demonstrated positive anti-cancer activity, supporting further development for this indication. ovariancancernewstoday.com In 2022, the European Medicines Agency (EMA) also designated a medicine for ovarian cancer as an orphan medicine, although this was later withdrawn at the sponsor's request in 2025. europa.eu

This compound has also received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer. The application for this designation was supported by compelling preclinical data. In in vitro studies using a human pancreatic carcinoma cell line (MIA PaCa-2), Kevetrin was shown to induce apoptosis. Furthermore, in vivo studies demonstrated a significant reduction in tumor volume in a pancreatic xenograft model. These findings underscore Kevetrin's potential as a therapeutic agent for this challenging malignancy.

In the context of pediatric cancers, Kevetrin has been granted Orphan Drug Designation by the FDA for retinoblastoma. bioworld.com In addition to the orphan status, the FDA also granted Kevetrin a Rare Pediatric Disease designation for childhood retinoblastoma, which aims to facilitate the development of new treatments for rare pediatric diseases. firstwordpharma.comfirstwordpharma.com The European Medicines Agency has also designated the compound as an orphan medicine for the treatment of retinoblastoma, providing regulatory support for its development in the European Union. europa.eu

IndicationGranting AuthorityKey Findings/Rationale
Ovarian Cancer U.S. FDAGranted based on Kevetrin's potential in treating late-stage, platinum-resistant/refractory ovarian cancer. firstwordpharma.comeuropeanpharmaceuticalreview.comovariancancernewstoday.com A Phase 2a trial showed positive anti-cancer results. ovariancancernewstoday.com
Pancreatic Cancer U.S. FDADesignation supported by preclinical data showing Kevetrin induced apoptosis and reduced tumor volume in pancreatic cancer models. It showed synergistic effects with doxorubicin (B1662922).
Retinoblastoma U.S. FDA, EMAGranted by the FDA for childhood retinoblastoma. firstwordpharma.comfirstwordpharma.com Also received Rare Pediatric Disease designation from the FDA. firstwordpharma.comfirstwordpharma.com Designated as an orphan medicine for retinoblastoma in the EU. europa.eu

Pancreatic Cancer

Formulation and Delivery Research

Research and development efforts for Kevetrin have not been limited to its clinical applications but also extend to optimizing its delivery method. A key focus has been the development of a more patient-friendly formulation.

Efforts are actively underway to develop an oral formulation of Kevetrin, such as a capsule or tablet. firstwordpharma.comfirstwordpharma.com The primary motivation for this research is to enhance patient convenience and to allow for more frequent, potentially daily, administration. firstwordpharma.com It is believed that an oral delivery route could maximize the therapeutic benefit of the compound. firstwordpharma.comovariancancernewstoday.com The development of an effective oral p53-modulating drug is seen as having the potential to significantly transform cancer care. ovariancancernewstoday.com A major goal is to complete the necessary bridging toxicology studies to enable the initiation of a clinical trial for an oral version of Kevetrin. firstwordpharma.com

Research FocusRationale for DevelopmentStatus/Goals
Development of an oral anti-cancer agent To facilitate convenient and frequent daily dosing, potentially multiple times a day. firstwordpharma.comfirstwordpharma.com Believed to maximize the therapeutic benefit of the compound. firstwordpharma.comovariancancernewstoday.comEfforts are underway to develop an oral formulation (capsule or tablet). firstwordpharma.comfirstwordpharma.com The goal is to initiate a clinical trial of oral Kevetrin. firstwordpharma.com A key objective is to complete the necessary bridging toxicology work. firstwordpharma.com

V. Mechanisms of Resistance to Kevetrin Hydrochloride

Cellular and Molecular Mechanisms of Resistance

The primary mechanism of action for Kevetrin (B1220759) involves inducing apoptosis in cancer cells through the activation of wild-type p53 and the degradation of oncogenic mutant p53. researchgate.netnih.govbiospace.com Therefore, resistance mechanisms are predominantly centered around the cell's ability to evade this induced apoptotic cascade.

Apoptosis evasion is a hallmark of cancer and a primary mechanism of resistance to many chemotherapeutic agents, including p53 activators like Kevetrin. Since Kevetrin's efficacy relies on triggering the intrinsic apoptotic pathway via p53, any disruption to this pathway can lead to resistance.

Alterations in Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX, BAK, PUMA, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is a critical determinant of a cell's fate. nih.goviiarjournals.org Kevetrin, through p53 activation, transcriptionally upregulates pro-apoptotic members like PUMA and NOXA. nih.govmdpi.comspandidos-publications.com A key resistance strategy for cancer cells is to counteract this by upregulating anti-apoptotic proteins. nih.govnih.gov Overexpression of Bcl-2 or Bcl-xL can sequester the pro-apoptotic effectors, preventing the mitochondrial outer membrane permeabilization (MOMP) that is essential for apoptosis, thereby rendering cells resistant to Kevetrin's effects. nih.gov

Impaired Downstream Effector Function: Even with successful p53 activation, resistance can occur if downstream components of the apoptotic machinery are defective. For instance, mutations in the BAX gene can lead to non-functional proteins that are unable to execute the apoptotic program, even when instructed by p53. nih.gov

Resistance to Kevetrin can also arise from broader perturbations in the programmed cell death network, where cells shift from a cytotoxic (cell death) response to a cytostatic (cell cycle arrest) one.

Shift from Apoptosis to Cell Cycle Arrest: p53 activation can lead to either apoptosis or temporary cell cycle arrest, the latter allowing time for DNA repair. nih.gov Some cancer cells may develop a preference for the cell cycle arrest pathway over apoptosis as a survival mechanism. mdpi.com While Kevetrin has been shown to induce G2/M phase cell cycle arrest in some cancer cell lines, a cell that can indefinitely arrest without proceeding to apoptosis would be considered resistant to the drug's cell-killing intent. researchgate.netfiercebiotech.com

Dysregulation of Cellular Pathways: Research in acute myeloid leukemia (AML) cell lines has shown that Kevetrin treatment leads to the downregulation of several key cellular processes, including glycolysis, DNA repair, and the unfolded protein response (UPR). researchgate.netnih.gov A cancer cell could develop resistance by rewiring its metabolism to become less dependent on glycolysis or by enhancing its DNA repair or UPR capacities to counteract the effects of Kevetrin. researchgate.netnih.govspandidos-publications.com

Beyond direct interference with apoptosis, other cellular changes can reduce the effectiveness of Kevetrin.

Increased Drug Efflux: A well-established mechanism of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration. nih.govnih.gov While some preclinical studies have noted Kevetrin's effectiveness in multi-drug resistant tumor models, suggesting it may evade certain pumps, the upregulation of specific efflux transporters remains a potential avenue for acquired resistance. fiercebiotech.comclinicaltrials.govspringernature.com

Feedback Loop Activation: Studies in AML models have observed that Kevetrin treatment can lead to the upregulation of the transcription factor JUN. spandidos-publications.com Given that c-Jun can act to repress p53, this may represent a negative feedback loop that cancer cells could exploit to attenuate the effects of Kevetrin over time. spandidos-publications.com Similarly, an increase in Enhancer of zeste homolog 1 (EZH1) was also noted, which could potentially modulate the chromatin state to promote survival. spandidos-publications.com

Interactive Table: Cellular Pathways Modulated by Kevetrin and Potential Resistance Implications

The table below summarizes key cellular pathways affected by Kevetrin and how their modulation could contribute to therapeutic resistance.

Pathway/Process Modulated by KevetrinTherapeutic ActionPotential Resistance Mechanism
p53 Pathway Activation of p53, leading to apoptosis and cell cycle arrest. nih.govglpbio.comMutations or loss of downstream effectors (e.g., BAX); upregulation of p53 inhibitors (e.g., MDM2, c-Jun). nih.govspandidos-publications.com
Apoptosis Induction of pro-apoptotic proteins (PUMA, NOXA). spandidos-publications.comOverexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL). nih.govnih.gov
Cell Cycle Induction of G0/G1 or G2/M arrest. researchgate.netfiercebiotech.comUncoupling of cell cycle arrest from apoptosis, leading to cell survival. nih.gov
Cellular Metabolism Downregulation of glycolysis signatures. researchgate.netnih.govMetabolic reprogramming to alternative energy sources.
DNA Repair Downregulation of DNA repair signatures. researchgate.netnih.govUpregulation of compensatory DNA repair mechanisms.
Unfolded Protein Response (UPR) Downregulation of UPR signatures. researchgate.netnih.govEnhancement of UPR to manage cellular stress and promote survival.

Perturbation of Programmed Cell Death (PCD)

Strategies to Overcome Resistance

Addressing the mechanisms of resistance is crucial for improving the therapeutic potential of Kevetrin. Research has focused on combinatorial approaches, pairing Kevetrin with other agents to create synergistic effects or to target the pathways that cancer cells use to evade its action.

Combining Kevetrin with other therapies can enhance its efficacy and potentially overcome or prevent the development of resistance.

Combination with Conventional Chemotherapy:

Cisplatin (B142131): In a preclinical model involving mycobacteria, Kevetrin hydrochloride was shown to enhance the elimination of intracellular bacteria when combined with cisplatin, an effect linked to the p53-related apoptotic pathway. researchgate.netplos.org This suggests a potential for synergy in cancer treatment, as restoring p53 function is known to overcome resistance to platinum-based drugs like cisplatin. spandidos-publications.com

Doxorubicin (B1662922): While specific studies combining Kevetrin with doxorubicin are not extensively documented, combining agents that induce DNA damage (like doxorubicin) with p53 activators is a rational strategy. remedypublications.comnih.gov Such combinations aim to synergistically push cancer cells past the apoptotic threshold.

Combination with Radiation Therapy: Preclinical research in head and neck cancer models demonstrated that administering Kevetrin prior to radiation therapy resulted in superior tumor growth delay compared to either treatment alone. biospace.com This suggests that Kevetrin may function as a "radiosensitizer," making tumor cells more susceptible to the DNA-damaging effects of radiation, likely through its modulation of the p53 pathway. biospace.com

Targeting Resistance-Inducing Pathways:

EZH1/2 Inhibition: The observation that Kevetrin treatment can upregulate EZH1 in AML cells points to a potential escape mechanism. spandidos-publications.com This provides a strong rationale for combining Kevetrin with EZH1/2 inhibitors. Dual inhibition of EZH1 and EZH2 has been shown to have potent anti-tumor effects and can enhance the efficacy of standard chemotherapies by modulating the epigenetic landscape and disrupting DNA repair. spandidos-publications.comhanmi.co.kr

JUN Inhibition: As with EZH1, the upregulation of JUN following Kevetrin treatment suggests that co-targeting this transcription factor could be a viable strategy to block a potential resistance feedback loop. spandidos-publications.com

Interactive Table: Investigated and Proposed Combination Therapies with Kevetrin

This table outlines potential combination strategies for Kevetrin, the rationale behind them, and the supporting findings.

Combination AgentRationaleSupporting Findings/Context
Cisplatin Enhance apoptosis and overcome platinum resistance.Kevetrin enhanced cisplatin's effect in a mycobacterial model via p53-apoptosis. researchgate.netplos.org Restoring p53 function is a known strategy to combat cisplatin resistance. spandidos-publications.com
Radiation Therapy Sensitize tumor cells to radiation-induced DNA damage.Preclinical head and neck cancer models showed Kevetrin acted as a radiosensitizer, significantly delaying tumor growth when given before radiation. biospace.com
EZH1/2 Inhibitors Block a potential escape pathway identified in AML cells.Kevetrin treatment was observed to upregulate EZH1. spandidos-publications.com EZH1/2 inhibitors are known to overcome chemoresistance by altering the epigenetic state. hanmi.co.krnih.gov
JUN Inhibitors Prevent a negative feedback loop that could dampen p53 activity.Kevetrin treatment was observed to upregulate JUN, a known repressor of p53. spandidos-publications.com
Doxorubicin Synergistically induce apoptosis.Rational combination based on disparate mechanisms of action (DNA damage + p53 activation). remedypublications.comnih.gov

Vi. Future Directions and Research Perspectives

Exploration of Novel Kevetrin (B1220759) Hydrochloride Analogs

The development of chemical analogs is a standard strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and reduce potential toxicity. While Kevetrin has demonstrated promise as a p53 activator, the exploration and synthesis of novel analogs could yield compounds with superior characteristics. Future research could focus on creating derivatives that exhibit increased potency or greater specificity for cancer cells. The synthesis of new thiazolo[3,2-a]pyrimidine derivatives, for example, has shown how structural modifications can influence anti-tumor activity against various cancer cell lines. mdpi.com Similarly, creating new acridine–thiosemicarbazone derivatives has been a strategy to improve antiproliferative activity. mdpi.com Applying such analog synthesis strategies to Kevetrin hydrochloride could lead to a new generation of more effective p53-targeting therapies.

Further Elucidation of p53-Independent Mechanisms

While Kevetrin is known primarily as an activator of the p53 tumor suppressor protein, studies have revealed that it also exerts anti-cancer effects through p53-independent pathways. researchgate.netspandidos-publications.com This dual activity is significant, as it suggests Kevetrin may be effective in cancers where the p53 pathway is non-functional due to mutation. A crucial area of future research is the deeper investigation of these alternative mechanisms.

One key p53-independent mechanism involves the Retinoblastoma (Rb)-E2F pathway. aacrjournals.org Research has shown that Kevetrin can downregulate the expression of the transcription factor E2F1 in both p53 wild-type and mutant cell lines. spandidos-publications.comaacrjournals.org Since E2F1 is a critical regulator of cell cycle progression and is often overexpressed in tumors, its inhibition by Kevetrin represents a vital therapeutic pathway. aacrjournals.org Further studies are needed to fully map the interaction between Kevetrin and the Rb-E2F pathway to leverage this for therapeutic benefit.

Research into Drug-Resistant Cancer Types

A significant challenge in oncology is the development of resistance to standard chemotherapies. Kevetrin has demonstrated notable potential in treating multi-drug resistant (MDR) cancers. clinicaltrials.gov Preclinical studies have shown its effectiveness in MDR models of lung, breast, and colon cancers. fiercebiotech.com

In one study focusing on drug-resistant non-small cell lung carcinoma cells, Kevetrin treatment led to a 78% effective rate of G2/M cell cycle arrest, which is the stage just before cell division. fiercebiotech.com The same study also reported a 66% increase in apoptosis (programmed cell death) in the Kevetrin-treated cells compared to untreated cells. fiercebiotech.com These findings highlight Kevetrin's ability to overcome resistance mechanisms by targeting multiple cellular pathways to halt proliferation and induce cell death. fiercebiotech.com

Future research should expand on these findings, testing Kevetrin against a wider array of drug-resistant tumors and in combination with other therapies to potentially re-sensitize resistant cancers to treatment.

Table 1: Effects of Kevetrin on Drug-Resistant Non-Small Cell Lung Carcinoma Cells

EndpointObserved EffectReference
Cell Cycle Arrest78% effective rate of G2/M arrest fiercebiotech.com
Apoptosis66% increase compared to non-treated cells fiercebiotech.com

Investigation in Hematological Malignancies

While much of the initial research on Kevetrin focused on solid tumors, recent investigations have expanded into hematological malignancies, with promising results in acute myeloid leukemia (AML). firstwordpharma.com Studies show that Kevetrin induces apoptosis in both TP53 wild-type and TP53-mutant AML cell lines, indicating its potential utility in a broad range of AML patients. nih.govmedchemexpress.comspandidos-publications.comglpbio.com

Research indicates that Kevetrin has a preferential cytotoxic activity against blast cells, the immature cells that proliferate in leukemia. medchemexpress.comglpbio.com Some studies have noted that TP53-mutant AML models display a higher sensitivity to the compound. nih.govspandidos-publications.com For example, after continuous treatment, significant cell growth arrest and apoptosis were observed across all tested AML cell lines, but the effect was more pronounced in mutant models. nih.govresearchgate.net Gene expression profiling revealed that Kevetrin's activity involves the downregulation of pathways related to glycolysis, DNA repair, and the unfolded protein response. nih.govresearchgate.net

These findings provide a strong rationale for further clinical investigation of Kevetrin in AML, particularly for patients with TP53 mutations who often have limited therapeutic options. firstwordpharma.com

Table 2: Preclinical Activity of Kevetrin in Acute Myeloid Leukemia (AML) Cell Lines

AML Cell LineTP53 StatusKey FindingsReference
OCI-AML3Wild-TypeSignificant accumulation of cells in the G0/G1 phase; increase in G2/M phase cells after treatment. nih.govspandidos-publications.com
MOLM-13Wild-TypeSignificant increase in apoptosis after 48-hour exposure; no significant cell cycle alteration. medchemexpress.comspandidos-publications.com
KASUMI-1MutantHigher sensitivity compared to wild-type cells; significant apoptosis induction; no significant cell cycle alteration. nih.govmedchemexpress.comresearchgate.netspandidos-publications.com
NOMO-1MutantSignificant accumulation of cells in G0/G1 phase; significant increase in apoptosis after 48-hour exposure. nih.govspandidos-publications.com

Applications Beyond Oncology

The mechanisms of action of this compound may also have utility in diseases other than cancer. One intriguing area of future research is its potential application in treating infectious diseases. A recent study noted that this compound, as a p53 promoter, can scavenge intracellular mycobacteria. researchgate.net This suggests a possible role in treating tuberculosis or other mycobacterial infections, which warrants further preclinical investigation.

Additionally, a deep learning-based computational study identified Kevetrin as a potential drug candidate for gynecomastia. researchgate.net While this is a very preliminary finding and requires experimental validation, it demonstrates how modern drug discovery tools could identify novel applications for existing compounds, broadening the research perspectives for Kevetrin beyond its primary focus in oncology.

Addressing Contradictions in Efficacy Data Across Preclinical Studies

Preclinical data for any compound can show variability across different models and studies. For Kevetrin, what may appear as contradictions in efficacy can often be explained by the underlying biological differences in the cancer models used. For instance, studies on AML cell lines have shown varied responses to Kevetrin. While the compound induced G0/G1 cell cycle arrest in OCI-AML3 and NOMO-1 cells, this effect was not observed in KASUMI-1 and MOLM-13 cells. nih.govspandidos-publications.com

Researchers have attributed these differences to factors such as the specific type of TP53 mutation (e.g., inactive protein vs. truncated protein) and the varying degrees to which apoptosis is induced in different cell lines. nih.govspandidos-publications.com This highlights that the efficacy of Kevetrin is highly context-dependent, relying on the specific genetic and molecular makeup of the cancer cells.

Future research must continue to correlate treatment outcomes with detailed molecular profiles of the tumors. This approach will help to resolve apparent contradictions in preclinical data and will be crucial for identifying the patient populations most likely to benefit from Kevetrin, paving the way for more precise and effective clinical trial designs.

Q & A

Q. What is the molecular mechanism by which Kevetrin hydrochloride activates p53 in cancer cells?

this compound induces p53 phosphorylation via signaling pathways such as JAK, PI3K, and p38 MAPK. This activation upregulates pro-apoptotic proteins like Bax, leading to cell cycle arrest (e.g., G2 phase) and apoptosis. Methodologically, researchers should validate p53 activation using Western blotting for phosphorylated p53 and downstream targets, complemented by flow cytometry to assess apoptosis and cell cycle changes .

Q. What are the recommended solvent systems and concentrations for preparing this compound in vitro assays?

this compound is soluble in water (36 mg/mL), DMSO (36 mg/mL), and ethanol (21 mg/mL). For in vitro assays, prepare stock solutions in sterile, deionized water or PBS to avoid solvent cytotoxicity. Serial dilutions (e.g., 1–50 µM) are typical for dose-response studies. Always confirm solubility under specific experimental conditions (e.g., pH, temperature) and pre-filter solutions for sterility in cell culture .

Q. How should researchers validate p53-dependent effects when using this compound?

Use p53-null or p53-mutant cell lines as negative controls. In wild-type p53 models, combine Kevetrin with p53 inhibitors (e.g., Pifithrin-α) to confirm pathway specificity. Transcriptomic analysis (RNA-seq) and proteomic profiling can identify p53-regulated genes (e.g., Bax, PUMA) and phosphorylation events .

Advanced Research Questions

Q. How does this compound interact with DNA-damaging agents like cisplatin in combinatorial therapies?

Kevetrin enhances cisplatin’s efficacy by amplifying p53 activation. Design experiments with co-treatment protocols: pre-incubate cells with Kevetrin (e.g., 24 hours) before adding cisplatin. Assess synergy via Chou-Talalay combination index (CI) analysis and monitor apoptotic markers (e.g., caspase-3 cleavage) and bacterial clearance in infection models (e.g., Mycobacterium smegmatis-infected macrophages) .

Q. What experimental strategies address contradictions in p53 activation efficacy across cancer cell lines?

Contradictions may arise from differential MDM2 expression or p53 mutations. Perform:

  • Genomic sequencing to screen for TP53 mutations.
  • qPCR/Western blotting to quantify MDM2 and p53 isoforms.
  • Functional assays (e.g., luciferase reporters for p53 transcriptional activity). Use isogenic cell lines (wild-type vs. mutant p53) to isolate variables .

Q. How can researchers optimize in vivo dosing regimens for this compound in preclinical models?

Begin with pharmacokinetic studies to determine bioavailability and half-life. For murine models, a starting dose of 10–50 mg/kg (intraperitoneal or oral) is common. Monitor toxicity via body weight, hematological parameters, and organ histopathology. Pair with biomarkers (e.g., serum p53 autoantibodies) to correlate efficacy .

Q. What methodologies resolve off-target effects when this compound is used with kinase inhibitors?

Employ phospho-kinase arrays to map signaling changes. For example, combine Kevetrin with JAK (AG490), PI3K (LY294002), or p38 MAPK (SB203580) inhibitors to dissect pathway crosstalk. Use RNA interference (siRNA) to silence non-p53 targets and confirm specificity .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing Kevetrin-induced apoptosis data?

Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., untreated vs. Kevetrin vs. combination therapy). For flow cytometry apoptosis assays (Annexin V/PI), apply gating strategies to distinguish early/late apoptosis and necrosis. Report effect sizes and confidence intervals to ensure robustness .

Q. How should researchers document experimental protocols for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Methods section : Detail compound preparation (solvents, concentrations), cell lines (source, passage number), and instrument settings (e.g., flow cytometry voltage).
  • Supplementary files : Include raw data (e.g., RNA-seq FASTQ files), analysis scripts, and antibody validation reports.
  • Reagent validation : Use batch-specific certificates of analysis for Kevetrin .

Troubleshooting & Contradictions

Q. Why might this compound fail to induce apoptosis in certain p53-wild-type models?

Potential reasons include:

  • Microenvironmental factors : Hypoxia or stromal interactions may suppress p53. Use 3D co-culture systems to mimic in vivo conditions.
  • Autophagy activation : Assess LC3-II/Beclin-1 levels; combine with autophagy inhibitors (e.g., chloroquine).
  • Compensatory pathways : Perform RNA-seq to identify upregulated survival pathways (e.g., NF-κB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.